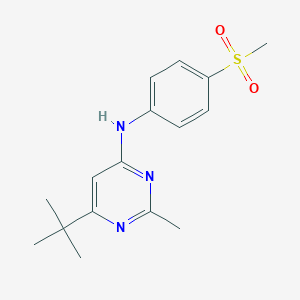
6-tert-butyl-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-butyl-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine, or 6-TBMSPMA, is a novel compound that has been studied extensively in recent years. Its unique properties make it an attractive candidate for a variety of applications in the scientific research field.
Mecanismo De Acción
The mechanism of action of 6-TBMSPMA is not yet fully understood. However, it is believed to interact with proteins by forming hydrogen bonds with the side chains of amino acid residues. This interaction is thought to alter the conformation of the protein and thus, its function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-TBMSPMA are not yet fully understood. However, it is believed to have an effect on the activity of certain enzymes, such as acetylcholinesterase. Additionally, it has been found to inhibit the growth of certain bacteria, such as Escherichia coli, and to have a cytotoxic effect on certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-TBMSPMA in lab experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is highly stable in aqueous solutions. Additionally, it is not toxic to humans, making it a safe compound to work with. However, its mechanism of action is not yet fully understood, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for 6-TBMSPMA. It could be further studied to better understand its mechanism of action and biochemical and physiological effects. Additionally, it could be used to develop new inhibitors of enzymes and to study the structure and function of other proteins. Additionally, it could be used to develop new drugs and treatments for diseases such as HIV and cancer. Finally, it could be used to develop new diagnostic tests and treatments for bacterial infections.
Métodos De Síntesis
6-TBMSPMA was first synthesized in a three-step process. First, 4-methanesulfonylphenyl-2-methylpyrimidine-4-amine was synthesized from the reaction of 4-methanesulfonylphenyl-2-methylpyrimidine and triethylamine. This was followed by the reaction of 4-methanesulfonylphenyl-2-methylpyrimidine-4-amine with tert-butyl bromide to form 6-tert-butyl-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine. Finally, the compound was purified by recrystallization.
Aplicaciones Científicas De Investigación
6-TBMSPMA has been studied extensively in recent years. It has been found to be a valuable tool for studying the structure and function of proteins. For example, it has been used to study the structure of the human immunodeficiency virus (HIV) protease and the mechanism of action of its inhibitors. Additionally, it has been used to study the structure and function of the enzyme acetylcholinesterase and its inhibitors.
Propiedades
IUPAC Name |
6-tert-butyl-2-methyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11-17-14(16(2,3)4)10-15(18-11)19-12-6-8-13(9-7-12)22(5,20)21/h6-10H,1-5H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPNWSYEAGGVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-butyl-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434829.png)
![4,5-dimethyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine dihydrochloride](/img/structure/B6434833.png)
![N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide](/img/structure/B6434834.png)
![3-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6434845.png)
![1-[2-methyl-1-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B6434848.png)
![N-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide](/img/structure/B6434857.png)
![2-[2-methyl-5-(5-methylpyrimidin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6434858.png)
![N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide](/img/structure/B6434887.png)
![1-(2-methyl-1-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434890.png)
![4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6434894.png)
![4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6434901.png)
![2-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6434920.png)
![4-tert-butyl-2-methyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6434928.png)
![6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6434936.png)